3-cyclohexyl-5-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in the ring structure. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The unique structure of 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole allows for diverse chemical reactivity and biological activity, making it a subject of interest in drug discovery and development.
The synthesis of 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole typically involves cyclization reactions of specific precursors under controlled conditions. Various methods have been documented in scientific literature, highlighting its relevance in organic synthesis and pharmaceutical research.
This compound belongs to the class of 1,2,4-oxadiazoles, which are characterized by their heterocyclic structure. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole can be achieved through several methods:
The choice of reagents and conditions significantly affects the yield and purity of the synthesized compound. Continuous flow reactors are increasingly utilized in industrial settings to optimize production efficiency .
The molecular formula for 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole is . The structure includes a cyclohexyl group and a phenyl group attached to the oxadiazole ring.
Key structural data include:
Property | Value |
---|---|
Molecular Weight | 244.30 g/mol |
Bond Angles | Varies with substituents |
Bond Lengths | Typically around 1.39 Å for C-C bonds |
The unique arrangement of atoms contributes to its reactivity and interaction with biological targets.
3-cyclohexyl-5-phenyl-1,2,4-oxadiazole can participate in various chemical reactions:
The conditions for these reactions (e.g., temperature, solvent) are critical for achieving desired outcomes and minimizing side reactions.
The mechanism of action for 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole typically involves its interaction with specific biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to active sites or altering signaling pathways within cells. For instance, it may inhibit enzyme activity by blocking substrate access or altering conformational states .
3-cyclohexyl-5-phenyl-1,2,4-oxadiazole is typically a crystalline solid at room temperature with moderate solubility in organic solvents.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Approximately 90 °C |
Solubility | Soluble in ethanol and DMSO |
Stability | Stable under standard laboratory conditions |
These properties influence its handling and application in research settings.
3-cyclohexyl-5-phenyl-1,2,4-oxadiazole has several significant applications:
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen atom at position 1 and two nitrogen atoms at positions 2 and 4. This arrangement creates a polarized electron distribution, with the O1-N2 bond exhibiting the highest bond order (1.72) and the N4-C5 bond the lowest (1.07), resulting in a dipole moment of approximately 3.9 D perpendicular to the ring plane [3] [7]. These electronic characteristics enable diverse non-covalent interactions with biological targets, including hydrogen bonding via N2 and O1 atoms, and π-stacking through the planar ring system. The scaffold's metabolic stability arises from resistance to enzymatic hydrolysis, even under acidic conditions, attributed to its electron-deficient nature [2] [9].
Table 1: Structural and Electronic Parameters of 3-Cyclohexyl-5-phenyl-1,2,4-oxadiazole
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C₁₄H₁₅N₃O | High-resolution MS [1] |
Molecular Weight | 241.30 g/mol | Calculated |
logP (Lipophilicity) | 3.85 | Computational prediction |
Dipole Moment | 3.92 D | Quantum mechanical calculation |
Aromaticity Index (λmax) | 245 nm (in EtOH) | UV spectroscopy [3] |
Hydrogen Bond Acceptors | 3 | SwissADME prediction |
The compound 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole exemplifies these properties, where the cyclohexyl group enhances lipophilicity for membrane penetration, while the phenyl ring enables π-interactions with hydrophobic enzyme pockets. This balance facilitates its role as a bioisostere for ester and amide functionalities, replacing metabolically labile carbonyl groups with a stable heterocycle while maintaining spatial geometry [3] [7] [9]. The non-aromatic character (evidenced by UV λmax ~245 nm for 3,5-diphenyl derivatives) allows reactivity with strong nucleophiles at the C5 position, enabling further structural diversification [3].
1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century [5]. The 1960s marked a turning point with the introduction of oxolamine as an antitussive drug, validating the scaffold's biological relevance [5]. Subsequent decades witnessed accelerated exploration, with FDA approvals including:
Natural product isolation further stimulated interest, notably the discovery of phidianidines A/B in 2011 from the sea slug Phidiana militaris. These marine alkaloids incorporate 1,2,4-oxadiazoles linked to indole systems, exhibiting nanomolar cytotoxicity against tumor cell lines (C6, HeLa) and activity at μ-opioid receptors [3] [5]. The historical trajectory underscores the scaffold's versatility, enabling applications across anticancer, antiviral, antiparasitic, and CNS therapeutics.
3-Cyclohexyl-5-phenyl-1,2,4-oxadiazole derivatives emerged as antiparasitic leads in the 2010s, with Pinheiro et al. demonstrating efficacy against Leishmania infantum promastigotes (IC₅₀ ~7.8 µM) [9]. Structural optimization yielded analogs like K086-0158 (3-cyclohexyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole) with enhanced potency, currently undergoing screening for musculoskeletal and cardiovascular indications [8].
The bioactivity and physicochemical profiles of oxadiazoles are highly isomer-dependent. While 1,2,3- and 1,2,5-oxadiazoles are pharmacologically underexplored due to instability or synthetic challenges, 1,2,4- and 1,3,4-isomers dominate medicinal applications [3] [7]. Key differences include:
Table 2: Comparative Properties of Cyclohexyl/Phenyl Oxadiazole Isomers
Property | 3-Cyclohexyl-5-phenyl-1,2,4-oxadiazole | 2-Cyclohexyl-5-phenyl-1,3,4-oxadiazole |
---|---|---|
CAS Number | 71425550 [1] | 92492-51-8 [6] |
Molecular Formula | C₁₄H₁₅N₃O | C₁₄H₁₆N₂O |
Melting Point | Not reported | 98–100°C [6] |
logD (Predicted) | 3.85 | 2.91 |
Aqueous Solubility | Low (LogSw = -5.2) | Moderate (LogSw = -4.1) |
pKa | 24.39 (basic) | -4.01 (acidic) [6] |
Biological Applications | Antileishmanial leads [9] | Antimicrobial screening [6] |
The regiochemistry dictates target engagement: 1,2,4-oxadiazoles orient substituents at 120° angles, mimicking meta-substituted benzenes, whereas 1,3,4-isomers adopt 180° geometry resembling para-substituted rings. This difference critically impacts binding to sterically constrained enzyme pockets [3] [7]. Consequently, 3-cyclohexyl-5-phenyl-1,2,4-oxadiazole derivatives show superior fit in hydrophobic cavities of Leishmania CYP51 compared to their 1,3,4-counterparts [9].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: